Boc-Cys(Acm)-OSu Boc-Cys(Acm)-OSu
Brand Name: Vulcanchem
CAS No.: 19746-38-4
VCID: VC21539859
InChI: InChI=1S/C15H23N3O7S/c1-9(19)16-8-26-7-10(17-14(23)24-15(2,3)4)13(22)25-18-11(20)5-6-12(18)21/h10H,5-8H2,1-4H3,(H,16,19)(H,17,23)/t10-/m0/s1
SMILES: CC(=O)NCSCC(C(=O)ON1C(=O)CCC1=O)NC(=O)OC(C)(C)C
Molecular Formula: C15H23N3O7S
Molecular Weight: 389.4 g/mol

Boc-Cys(Acm)-OSu

CAS No.: 19746-38-4

VCID: VC21539859

Molecular Formula: C15H23N3O7S

Molecular Weight: 389.4 g/mol

* For research use only. Not for human or veterinary use.

Boc-Cys(Acm)-OSu - 19746-38-4

Description

Boc-Cys(Acm)-OSu, or N-tert-butoxycarbonyl-S-acetamidomethyl-L-cysteine N-hydroxysuccinimide ester, is a derivative of the amino acid cysteine. It is widely used in peptide synthesis due to its protective groups, which prevent unwanted side reactions during the synthesis process. The compound is characterized by its molecular formula, C15H23N3O7S, and a molecular weight of approximately 389.42 g/mol .

Synthesis and Reaction Conditions

The synthesis of Boc-Cys(Acm)-OSu typically involves protecting the cysteine thiol group with an acetamidomethyl group and the amino group with a Boc group. The protected cysteine is then reacted with N-hydroxysuccinimide (NHS) in the presence of a coupling reagent like dicyclohexylcarbodiimide (DCC) to form the NHS ester .

Reaction Types

  • Substitution Reactions: The NHS ester group is highly reactive and can be substituted by nucleophiles such as amines, leading to the formation of amide bonds.

  • Deprotection Reactions: The Boc and Acm protecting groups can be removed under acidic conditions, revealing the free cysteine thiol and amino groups.

Common Reagents and Conditions

  • Substitution Reactions: Common reagents include primary and secondary amines. The reaction typically occurs in organic solvents like dimethylformamide (DMF) or dichloromethane (DCM) at room temperature.

  • Deprotection Reactions: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group, while the Acm group can be removed using mercury(II) acetate or other thiol-specific reagents .

Applications in Peptide Synthesis

Boc-Cys(Acm)-OSu is particularly useful in the synthesis of peptides containing cysteine residues. The Acm group provides temporary protection of the thiol group, preventing oxidation to cystine during synthesis. This protection is crucial for maintaining the integrity of cysteine-containing peptides until the final deprotection step .

Case Studies

  • Cystine Formation: The Acm group can be removed and the thiol group oxidized to form cystine peptides, which are important in various biological processes .

  • Peptide Assembly: Boc-Cys(Acm)-OSu has been used in the synthesis of complex peptides, including those with multiple cysteine residues, by controlling the deprotection and oxidation steps carefully .

Storage and Handling

Boc-Cys(Acm)-OSu is typically stored at -20°C to maintain stability. It is soluble in DMSO, and stock solutions should be prepared carefully to avoid degradation. For increased solubility, heating the solution to 37°C and sonicating it can be helpful .

Storage ConditionsDescription
Temperature-20°C
SolventDMSO
Handling TipsAvoid repeated freezing and thawing
CAS No. 19746-38-4
Product Name Boc-Cys(Acm)-OSu
Molecular Formula C15H23N3O7S
Molecular Weight 389.4 g/mol
IUPAC Name (2,5-dioxopyrrolidin-1-yl) (2R)-3-(acetamidomethylsulfanyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate
Standard InChI InChI=1S/C15H23N3O7S/c1-9(19)16-8-26-7-10(17-14(23)24-15(2,3)4)13(22)25-18-11(20)5-6-12(18)21/h10H,5-8H2,1-4H3,(H,16,19)(H,17,23)/t10-/m0/s1
Standard InChIKey YVNIWBQFVQMDND-JTQLQIEISA-N
Isomeric SMILES CC(=O)NCSC[C@@H](C(=O)ON1C(=O)CCC1=O)NC(=O)OC(C)(C)C
SMILES CC(=O)NCSCC(C(=O)ON1C(=O)CCC1=O)NC(=O)OC(C)(C)C
Canonical SMILES CC(=O)NCSCC(C(=O)ON1C(=O)CCC1=O)NC(=O)OC(C)(C)C
Synonyms Boc-Cys(Acm)-OSu;ZINC71788043;19746-38-4
PubChem Compound 14258357
Last Modified Aug 15 2023

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